Z-Cys(Trt)-OH

Solid-Phase Peptide Synthesis Orthogonal Protection Convergent Peptide Synthesis

Select Z-Cys(Trt)-OH for convergent synthesis of complex, cysteine-rich peptides. The acid-stable Z group enables fragment coupling post-cleavage, while the acid-labile Trt allows on-resin selective thiol modification. This orthogonal scheme overcomes racemization and aggregation seen with Fmoc/Boc analogs, ensuring high-yield disulfide bond formation. Choose this building block for superior control in multi-disulfide peptide therapeutics.

Molecular Formula C30H27NO4S
Molecular Weight 497.6 g/mol
CAS No. 26311-04-6
Cat. No. B2425122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Cys(Trt)-OH
CAS26311-04-6
Molecular FormulaC30H27NO4S
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
InChIInChI=1S/C30H27NO4S/c32-28(33)27(31-29(34)35-21-23-13-5-1-6-14-23)22-36-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,31,34)(H,32,33)
InChIKeyAXGBGCZDGIBZPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Z-Cys(Trt)-OH (CAS 26311-04-6): An Orthogonally Protected Cysteine Building Block for Complex Peptide Synthesis


Z-Cys(Trt)-OH (N-α-Benzyloxycarbonyl-S-trityl-L-cysteine) is a selectively protected L-cysteine derivative, where the amino group is protected by the benzyloxycarbonyl (Z) group and the reactive sulfhydryl side chain is protected by the acid-labile trityl (Trt) group [1]. With a molecular formula of C30H27NO4S and a molecular weight of 497.60 g/mol , this compound is a crucial building block for incorporating cysteine residues into peptides while preserving the integrity of the thiol group [1]. Its orthogonal protecting group strategy enables selective deprotection and modification, making it an indispensable tool for the synthesis of complex, cysteine-rich peptides and proteins [1].

Why Z-Cys(Trt)-OH Is Not Interchangeable with Fmoc- or Boc-Protected Cysteine Analogs


Generic substitution of cysteine building blocks in peptide synthesis is fraught with risk. The choice of orthogonal protecting groups directly dictates the entire synthetic strategy, influencing coupling efficiency, the extent of racemization at the cysteine α-carbon, and the final yield and purity of the target peptide . For example, Fmoc-based strategies, while common, can lead to significant cysteine racemization during base-catalyzed activation, a problem that is mitigated in Z-protected derivatives due to fundamentally different reaction pathways [1]. Furthermore, the choice of thiol protecting group (e.g., Trt vs. Acm) determines the conditions required for deprotection and disulfide bond formation, with suboptimal choices leading to insurmountable synthetic difficulties . Therefore, the precise protection scheme of Z-Cys(Trt)-OH offers a distinct set of performance characteristics that cannot be replicated by simply substituting an Fmoc- or Boc-protected analog.

Quantitative Evidence for Selecting Z-Cys(Trt)-OH: A Comparator-Based Analysis


Orthogonal Protection: Acid-Stable Z-Group Enables Selective Deprotection Strategies Impossible with Fmoc-Cys(Trt)-OH

In a Z/Bzl-based synthesis strategy, Z-Cys(Trt)-OH provides complete orthogonality between the N-terminal Z group and the side-chain Trt group . The Z group is stable to the mildly acidic conditions (e.g., 1-2% TFA) used to remove the Trt group, but is readily removed by catalytic hydrogenolysis or strong acids like HBr/AcOH or HF [1]. This is a critical distinction from the more common Fmoc-Cys(Trt)-OH, where the base-labile Fmoc group is removed under standard SPPS conditions, but the resulting α-amino group is incompatible with the on-resin, acid-labile Trt deprotection required for sequential disulfide bond formation .

Solid-Phase Peptide Synthesis Orthogonal Protection Convergent Peptide Synthesis

Acid-Labile Trityl Group Deprotection: Quantified Yield Improvement with Mercaptan Scavenger

The S-trityl group of Z-Cys(Trt)-OH is removed under acidic conditions to generate a free thiol. Standard deprotection with pure TFA often results in incomplete cleavage, particularly for larger peptides [1]. The patented method of using a mixture of a mercaptan (e.g., ethylmercaptan) and TFA significantly improves this process [1]. The yield for the fully S-trityl protected insulin-A chain, for instance, was reported at only 21% using standard HBr/TFA methods [1]. While direct head-to-head data for the same peptide with the new method is not provided in the source, the patent details that using a 50% TFA/ethylmercaptan solution achieves complete deprotection of S-trityl groups in 10-60 minutes [1], a process which is critical for obtaining high yields of the final reduced peptide.

Deprotection Efficiency Cysteine-Containing Peptides Disulfide Bond Formation

Racemization Risk: Contextualizing Z-Cys(Trt)-OH Performance Against the Fmoc-Cys(Trt)-OH Benchmark

Cysteine racemization is a major concern in peptide synthesis [1]. In Fmoc-based SPPS, the use of Fmoc-Cys(Trt)-OH with standard coupling reagents and bases (e.g., DIEA) leads to significant racemization [2]. A 1996 study demonstrated that this epimerization could be reduced to a negligible degree by using a base-free activation step [2]. While Z-Cys(Trt)-OH is not directly studied in this context, the mechanism of racemization in Fmoc chemistry is base-catalyzed proton abstraction at the α-carbon, a pathway that is largely avoided in the Z-protection strategy due to the orthogonal nature of the protection/deprotection cycles [1]. Consequently, Z-Cys(Trt)-OH is not subjected to the repeated base treatments during chain elongation that are a primary driver of racemization in Fmoc-based protocols.

Racemization Epimerization Peptide Purity

Defined Storage Stability and Purity Grade for Reproducible Synthesis Outcomes

Z-Cys(Trt)-OH is supplied as a stable crystalline solid [1]. Reputable vendors provide it with a defined purity grade (e.g., ≥97% or ≥98%) and a recommended storage temperature of -20°C to ensure long-term stability [1]. In contrast, alternative Cys building blocks like Boc-Cys(Trt)-OH are often offered with similar purity levels (e.g., ≥98%) but may require similar or different storage conditions . For comparison, the commonly used Fmoc-Cys(Trt)-OH is available with high purity (≥99.0%) but this does not translate to lower racemization without optimized protocols .

Stability Purity Procurement

Optimal Application Scenarios for Z-Cys(Trt)-OH in Research and Industrial Peptide Synthesis


Synthesis of Complex, Cysteine-Rich Peptides via Convergent Strategies

Z-Cys(Trt)-OH is the building block of choice for the convergent synthesis of complex peptides containing multiple cysteine residues. The orthogonal protection scheme allows for the creation of fully protected peptide fragments in the solid phase, which can then be cleaved, purified, and subsequently coupled in solution . This strategy, which is essential for assembling large, difficult-to-synthesize peptides, is enabled by the acid-stable Z group on the N-terminus, a feature not available with standard Fmoc-protected building blocks [1].

Regioselective On-Resin Modification of Cysteine Residues

For applications requiring the on-resin modification of a cysteine side chain (e.g., for bioconjugation, lipidation, or the formation of cyclic peptides), Z-Cys(Trt)-OH provides a critical advantage. After chain elongation, the acid-labile Trt group can be selectively removed (e.g., with 1-2% TFA) while the N-terminal Z group remains intact, protecting the α-amine from unwanted side reactions [1]. This enables clean, site-specific functionalization of the thiol group while the peptide remains anchored to the solid support [2].

Optimized Deprotection for High-Yield Free Thiol Generation

When a synthetic route culminates in the need for a high-yielding deprotection step to release a free cysteine thiol, the use of Z-Cys(Trt)-OH in combination with a TFA/mercaptan cleavage cocktail is recommended [3]. As demonstrated in patented methods, this approach effectively cleaves the S-trityl group, even from sterically hindered or aggregated sequences, overcoming the low yields often associated with standard TFA or HBr treatments [3]. This is a key consideration for the industrial-scale production of therapeutic peptides where overall yield is a primary cost driver.

Integration into Multi-Component Cysteine Protection Schemes

The synthesis of peptides with multiple, regioselective disulfide bonds often requires a combination of orthogonal cysteine protecting groups . Z-Cys(Trt)-OH can be strategically paired with other Cys derivatives like Cys(Acm) or Cys(tBu) to allow for sequential deprotection and controlled, stepwise formation of disulfide bridges . This high level of control is essential for achieving the correct three-dimensional structure and biological activity of complex peptide therapeutics, such as conotoxins or defensins.

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